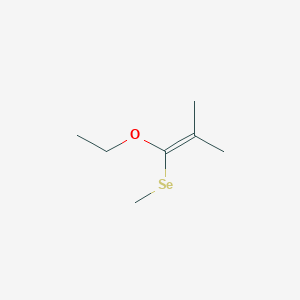
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene is an organic compound with the molecular formula C7H14OSe. This compound features a unique combination of an ethoxy group, a methyl group, and a methylselanyl group attached to a propene backbone. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-propene with ethyl selenol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the ethoxy and methylselanyl groups to the propene backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: The ethoxy and methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties.
Medicine: Research into selenium-containing compounds has shown potential for developing new therapeutic agents, particularly in cancer treatment and prevention.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Ethyl-1-propenyl ether: Similar in structure but lacks the selenium atom.
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-: Contains an ethoxy group but differs in the overall structure and lacks selenium.
Uniqueness: 1-Ethoxy-2-methyl-1-(methylselanyl)prop-1-ene’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. The presence of selenium allows for unique redox chemistry and potential biological activities not observed in similar compounds without selenium.
Properties
CAS No. |
64714-03-0 |
|---|---|
Molecular Formula |
C7H14OSe |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-1-methylselanylprop-1-ene |
InChI |
InChI=1S/C7H14OSe/c1-5-8-7(9-4)6(2)3/h5H2,1-4H3 |
InChI Key |
JBVCGXHPZHONFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















